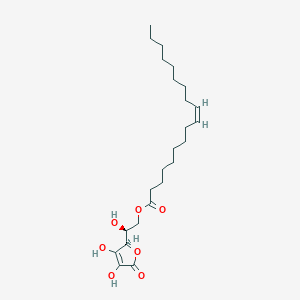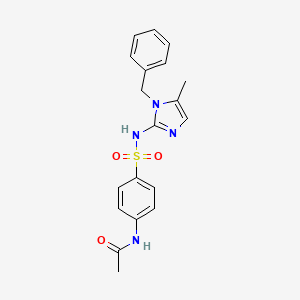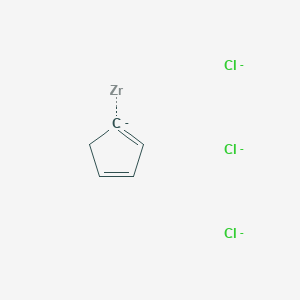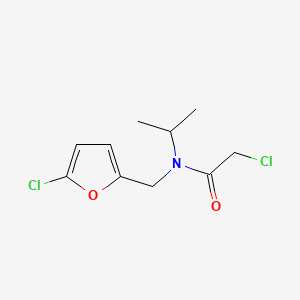
Acetamide, 2-chloro-N-((5-chloro-2-furanyl)methyl)-N-(1-methylethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetamide, 2-chloro-N-((5-chloro-2-furanyl)methyl)-N-(1-methylethyl)- is a synthetic organic compound It is characterized by the presence of a chloroacetamide group attached to a furanyl ring, which is further substituted with a chloro group and an isopropyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-chloro-N-((5-chloro-2-furanyl)methyl)-N-(1-methylethyl)- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloroacetamide, 5-chloro-2-furancarboxaldehyde, and isopropylamine.
Reaction Conditions: The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine.
Reaction Steps: The key steps involve the formation of an imine intermediate, followed by nucleophilic substitution to introduce the chloro and isopropyl groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Optimized Reaction Conditions: Employing optimized reaction conditions to maximize yield and purity.
Purification Techniques: Using purification techniques such as recrystallization or chromatography to isolate the final product.
化学反応の分析
Types of Reactions
Acetamide, 2-chloro-N-((5-chloro-2-furanyl)methyl)-N-(1-methylethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution Reagents: Halogenating agents like thionyl chloride or nucleophiles like sodium azide can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.
科学的研究の応用
Acetamide, 2-chloro-N-((5-chloro-2-furanyl)methyl)-N-(1-methylethyl)- has several scientific research applications:
Medicinal Chemistry: It may be investigated for its potential as a pharmaceutical intermediate or active ingredient.
Agrochemicals: The compound could be used in the development of pesticides or herbicides.
Materials Science: It may find applications in the synthesis of novel materials with unique properties.
作用機序
The mechanism of action of Acetamide, 2-chloro-N-((5-chloro-2-furanyl)methyl)-N-(1-methylethyl)- involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other biomolecules. The compound may exert its effects through pathways such as enzyme inhibition, receptor binding, or modulation of cellular processes.
類似化合物との比較
Similar Compounds
Acetamide, 2-chloro-N-(2-furanyl)-N-(1-methylethyl)-: Similar structure but lacks the additional chloro group on the furanyl ring.
Acetamide, 2-chloro-N-(5-chloro-2-thienyl)-N-(1-methylethyl)-: Contains a thienyl ring instead of a furanyl ring.
Acetamide, 2-chloro-N-(2-pyridyl)-N-(1-methylethyl)-: Features a pyridyl ring in place of the furanyl ring.
Uniqueness
The uniqueness of Acetamide, 2-chloro-N-((5-chloro-2-furanyl)methyl)-N-(1-methylethyl)- lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
特性
CAS番号 |
75228-86-3 |
|---|---|
分子式 |
C10H13Cl2NO2 |
分子量 |
250.12 g/mol |
IUPAC名 |
2-chloro-N-[(5-chlorofuran-2-yl)methyl]-N-propan-2-ylacetamide |
InChI |
InChI=1S/C10H13Cl2NO2/c1-7(2)13(10(14)5-11)6-8-3-4-9(12)15-8/h3-4,7H,5-6H2,1-2H3 |
InChIキー |
NNUBGEVFECRUSF-UHFFFAOYSA-N |
正規SMILES |
CC(C)N(CC1=CC=C(O1)Cl)C(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


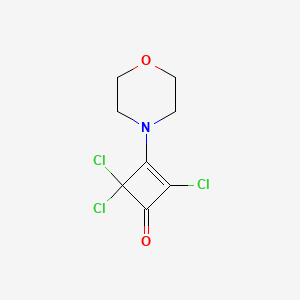
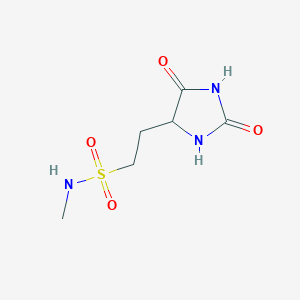
![3-Amino-7-[(2,4-diaminophenyl)azo]-2,8-dimethyl-5-phenylphenazinium chloride](/img/structure/B13774556.png)
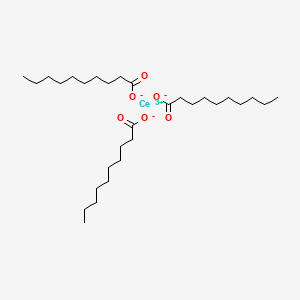
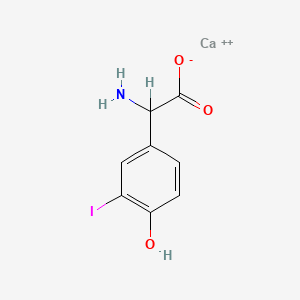
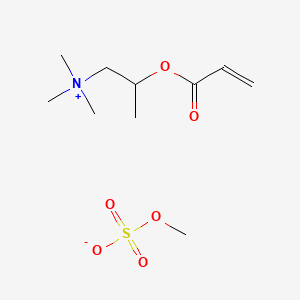

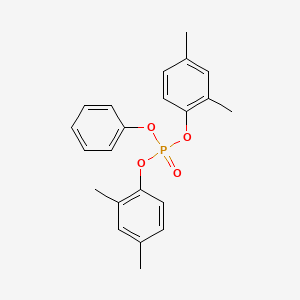
![(SP-4-3)-Dicarbonylchloro(1H-pyrrolo[2,3-b]pyridine-N7)rhodium](/img/structure/B13774609.png)
![5,6-Dimethyl-1-propyl-1H-benzo[d]imidazole](/img/structure/B13774610.png)
